3-Bromo-5-chlorobenzenethiol
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Overview
Description
3-Bromo-5-chlorobenzenethiol: is an organosulfur compound with the molecular formula C6H4BrClS . It is characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with a thiol group (-SH). This compound is used in various chemical synthesis processes and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chlorobenzenethiol typically involves the halogenation of benzenethiol derivatives. One common method is the bromination of 5-chlorobenzenethiol using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Bromo-5-chlorobenzenethiol can undergo oxidation reactions to form sulfonic acids or sulfoxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form corresponding thiols or sulfides using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, and dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiols, sulfides.
Substitution: Various substituted benzenethiols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Bromo-5-chlorobenzenethiol is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated thiols on cellular processes. It is also used in the development of enzyme inhibitors and as a probe in biochemical assays .
Medicine: Its derivatives are being explored for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials. It is also used in the formulation of certain types of coatings and adhesives .
Mechanism of Action
The mechanism of action of 3-Bromo-5-chlorobenzenethiol involves its interaction with specific molecular targets. The thiol group (-SH) can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways .
Molecular Targets and Pathways:
Proteins and Enzymes: Covalent modification of cysteine residues.
Redox Pathways: Modulation of oxidative stress and redox signaling.
Comparison with Similar Compounds
- 3-Bromo-4-chlorobenzenethiol
- 3-Bromo-2-chlorobenzenethiol
- 4-Bromo-5-chlorobenzenethiol
Comparison: 3-Bromo-5-chlorobenzenethiol is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3-bromo-5-chlorobenzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClS/c7-4-1-5(8)3-6(9)2-4/h1-3,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUXOOFXQLBGNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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